3-Iodo-5-methylbenzoic acid
Overview
Description
3-Iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and methyl groups, respectively
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that benzoic acid derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses
Metabolic Pathways
It is known that benzoic acid derivatives can interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins . They can also affect their localization or accumulation
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the iodination of 5-methylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as sodium periodate in the presence of an acid catalyst. The reaction conditions often include a mixed acid solvent to facilitate the iodination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve a more efficient process using microporous compounds like zeolites as catalysts. The reaction mixture includes iodine, an oxidizing agent, and acetic anhydride. The purification steps may involve sublimation, distillation, or crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Higher oxidation state compounds like benzoic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
3-Iodo-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-iodo-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- 3-Iodo-4-methylbenzoic acid
- 5-Iodo-2-methylbenzoic acid
- 2-Iodo-5-methylbenzoic acid
Comparison: 3-Iodo-5-methylbenzoic acid is unique due to the specific positions of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the iodine atom at the 3-position makes it more susceptible to nucleophilic substitution compared to its isomers .
Properties
IUPAC Name |
3-iodo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSUTRCVLDJUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598236 | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-90-1 | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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